(1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol
(1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol
Brand Name:
Vulcanchem
CAS No.:
155419-08-2
VCID:
VC21091531
InChI:
InChI=1S/C10H20O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-12H,4-5H2,1-3H3/t7-,8+,9+,10-/m0/s1
SMILES:
CC1CCC(C(C1O)O)C(C)C
Molecular Formula:
C10H20O2
Molecular Weight:
172.26 g/mol
(1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol
CAS No.: 155419-08-2
Cat. No.: VC21091531
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155419-08-2 |
|---|---|
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol |
| Standard InChI | InChI=1S/C10H20O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-12H,4-5H2,1-3H3/t7-,8+,9+,10-/m0/s1 |
| Standard InChI Key | WQFGPARDTSBVLU-JLIMGVALSA-N |
| Isomeric SMILES | C[C@H]1CC[C@@H]([C@@H]([C@@H]1O)O)C(C)C |
| SMILES | CC1CCC(C(C1O)O)C(C)C |
| Canonical SMILES | CC1CCC(C(C1O)O)C(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator